1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological activities, including their roles as antihistamines, antidepressants, and anticonvulsants. The specific compound in question is characterized by its unique structure, which combines a piperazine ring with a benzyl group and a chloroethanone moiety, contributing to its potential therapeutic applications.
This compound can be classified as an organic compound with the molecular formula . It is primarily sourced from chemical synthesis processes involving piperazine derivatives. The compound is registered under various databases, including PubChem, where it is listed with the Compound ID 16806065 and 1537095, providing detailed information about its structure and properties .
The synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride typically involves the following methods:
The compound can participate in various chemical reactions due to its functional groups:
The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride may involve several pathways:
Research into similar compounds has shown that modifications in the piperazine structure can significantly alter receptor affinity and efficacy, highlighting the importance of structural optimization in drug design.
The physical properties of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride include:
The compound exhibits stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride has several potential scientific uses:
Regioselective N-acylation of piperazine scaffolds presents significant synthetic challenges due to the presence of two nitrogen atoms with comparable nucleophilicity. Achieving monoacylation at the N1-position of 1-benzylpiperazine requires precise reaction control. The Schotten-Baumann technique employing biphasic conditions (water/dichloromethane) with controlled stoichiometry (chloroacetyl chloride: piperazine derivative ≈ 1:1) enables selective monoacylation by limiting reagent availability [3]. This method typically achieves 70-85% selectivity for the desired monoacylated product when conducted at 0-5°C with vigorous stirring. Alternative approaches employ nitrogen protection strategies, where the N4-nitrogen is protected with tert-butoxycarbonyl (Boc) groups prior to chloroacetylation at N1, followed by deprotection. While this method increases regioselectivity to >95%, it introduces additional synthetic steps that reduce overall yield to 60-70% [3] [6].
Recent advances utilize computational modeling to predict reactivity differences between piperazine nitrogens based on substitution patterns. Electron-donating groups like benzyl at N4 moderately decrease the nucleophilicity of that nitrogen, creating sufficient differentiation for selective N1-acylation under kinetic control [3]. This inherent bias allows direct monoacylation without protection when reaction parameters are strictly controlled.
Table 1: Regioselective Acylation Methods Comparison
Method | Conditions | Selectivity | Yield | Advantages/Limitations |
---|---|---|---|---|
Schotten-Baumann | 0-5°C, biphasic, 1:1 stoichiometry | 70-85% | 75-82% | Simplicity; fewer steps; moderate selectivity |
Protection-Deprotection | Boc protection → acylation → deprotection | >95% | 60-70% | High selectivity; additional steps; lower yield |
Kinetic Control | Low T (-10 to 0°C), dilute conditions | 80-90% | 70-78% | Balance of selectivity/yield; precise parameter control required |
The key transformation in synthesizing 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone involves the reaction between 1-benzylpiperazine and chloroacetyl chloride. This exothermic reaction requires stringent temperature control (-10°C to 5°C) to suppress diacylation and hydrolysis byproduct formation [5] [7]. Solvent selection critically influences reaction efficiency: ethereal solvents (THF, dioxane) offer superior nucleophile solubility but may promote ring-opening at elevated temperatures, while chlorinated solvents (dichloromethane, chloroform) provide optimal balance between solubility and temperature control [5] [8].
Stoichiometric optimization reveals that 1.05-1.1 equivalents of chloroacetyl chloride relative to 1-benzylpiperazine maximize monoacylation yield (typically 80-88%) while minimizing diacylated byproduct formation to <5% [5]. The addition sequence proves crucial – incremental addition of chloroacetyl chloride to well-stirred, cold piperazine solutions prevents localized overheating. Tertiary amine bases (triethylamine, N,N-diisopropylethylamine) at 1.5-2.0 equivalents effectively scavenge HCl, preventing salt formation that deactivates the piperazine nucleophile [8]. Post-reaction quenching with aqueous bicarbonate removes excess acid chlorides before isolation.
Conversion of the free base to the hydrochloride salt enhances stability, crystallinity, and handling properties. Salt formation employs ethereal hydrogen chloride (1.0-3.0M in diethyl ether) or gaseous HCl bubbling into cold anhydrous ethanol solutions of the free base [1] [6]. Ethanol demonstrates superior solvation for both free base and hydrochloride salt, facilitating crystal nucleation. Optimal stoichiometry requires 1.05-1.2 equivalents HCl to ensure complete salt formation without acid excess that could degrade the chloroacetyl moiety [1].
Crystallization protocols significantly impact purity and crystal morphology. Slow antisolvent diffusion (diethyl ether into ethanol solutions) produces large, well-defined crystals ideal for filtration, while rapid antisolvent addition (ethanol/acetone mixtures) generates fine crystals with higher surface area but may occlude impurities [6]. Recrystallization from ethanol/diethyl ether (1:5 v/v) or isopropanol systems yields material with >99% purity (HPLC). Critical parameters include cooling rate (0.5-1°C/minute), final temperature (-20°C), and stirring speed (100-200 rpm) [1] [2]. Residual solvent analysis via Karl Fischer titration confirms water content <0.5% after vacuum drying (40-50°C, 10-20 mmHg).
Traditional batch synthesis of 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride faces challenges in scalability, particularly regarding exothermicity management and mixing efficiency during chloroacetylation. Continuous flow microreactor technology addresses these limitations through enhanced heat transfer (surface area-to-volume ratios >10,000 m²/m³ vs. ~100 m²/m³ in batch) and precise residence time control [3]. Flow systems enable operation at higher concentrations (20-30% vs. 10-15% in batch) by maintaining isothermal conditions throughout the reaction pathway.
Typical flow configurations employ two feed streams: 1-benzylpiperazine + base in solvent A (e.g., THF) and chloroacetyl chloride in solvent B (e.g., dichloromethane). Mixing occurs in a static mixer or micromixer chip, followed by residence in a tubular reactor (2-5 minutes at 0-10°C) [3]. Subsequent in-line quench with aqueous bicarbonate and phase separation yields the free base, which is directly channeled into HCl-ethanol for salt formation. Continuous crystallization modules then produce the hydrochloride salt with consistent particle size distribution. Flow processes demonstrate 15-25% higher overall yields (85-90% vs. 65-75% in batch), reduced reaction times (total residence <10 minutes vs. 2-4 hours batch), and improved impurity profiles (diacylated byproduct <1%) [3].
Final compound purity requirements dictate purification strategy selection. Recrystallization remains the industrial standard for large-scale production of 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride due to cost efficiency and scalability. Optimal solvent systems include:
Chromatographic purification (silica gel, 230-400 mesh) becomes necessary when regioisomeric impurities (N4-acylated byproducts) exceed 2% or when diacylated contaminants persist [3] [8]. Elution with ethyl acetate:methanol:triethylamine (85:10:5 v/v) effectively resolves N1 vs. N4 monoacylated isomers (Rf difference ~0.15). However, chromatography introduces significant solvent consumption (50-100L solvent/kg product), lower throughput, and potential amine adsorption losses (yields typically 70-75% vs. >85% for recrystallization) [8].
Hybrid approaches employ crude recrystallization followed by selective carbon treatment (activated charcoal, 5-10% w/w) in hot ethanol to remove colored impurities and hydrophobic contaminants. This method achieves pharmacopeial-grade purity (>99.5% HPLC) without chromatography, making it ideal for kilogram-scale production [6]. Analytical quality control combines HPLC (C18 column, ammonium acetate buffer/acetonitrile gradient), NMR (DMSO-d6, characteristic signals at δ 4.15 (s, 2H, ClCH₂C=O), 3.65 (m, 4H, NCH₂), 2.55 (m, 4H, NCH₂), 3.45 (s, 2H, PhCH₂), 7.30 (m, 5H, aromatic)), and melting point determination (literature range 198-202°C decomp.) [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: